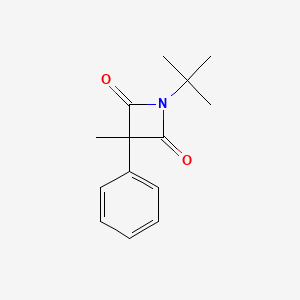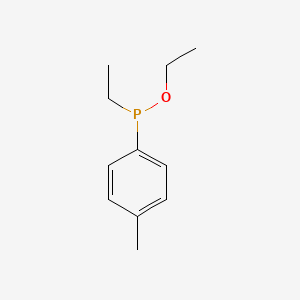
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid is an organic compound with a complex structure It features an amino group, multiple methyl groups, and two ketone functionalities within a decenoic acid framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Decenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent cyclizations.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, typically using ammonia or amines.
Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.
Oxidation: The ketone functionalities can be introduced through selective oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions involving the amino group.
Major Products
Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially modulating their activity. The ketone functionalities can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid: shares structural similarities with other amino acids and keto acids.
Iso E Super: A synthetic ketone fragrance with a similar tetramethyl structure but different functional groups and applications.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar methylation patterns but different core structures and uses.
Propriétés
Numéro CAS |
61603-06-3 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid |
InChI |
InChI=1S/C14H23NO4/c1-9(16)13(2,3)7-10(17)6-11(15)14(4,5)8-12(18)19/h6H,7-8,15H2,1-5H3,(H,18,19) |
Clé InChI |
UNRQHVCLNAUQNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)CC(=O)C=C(C(C)(C)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)


![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)

![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
